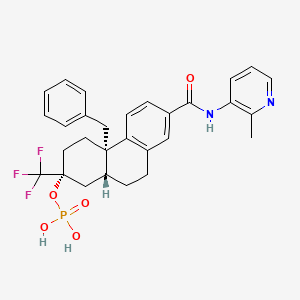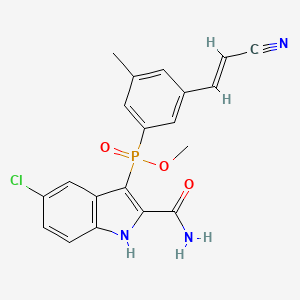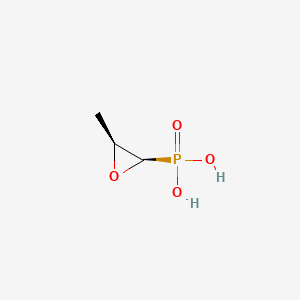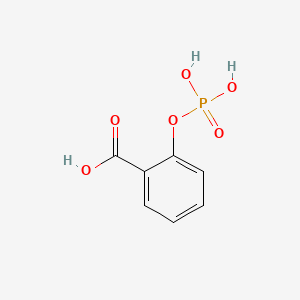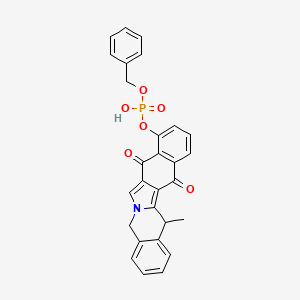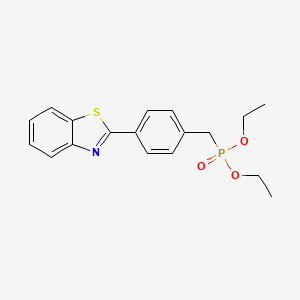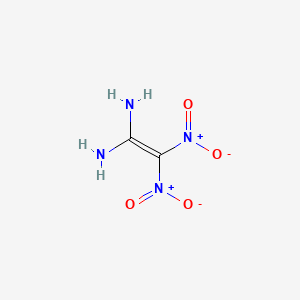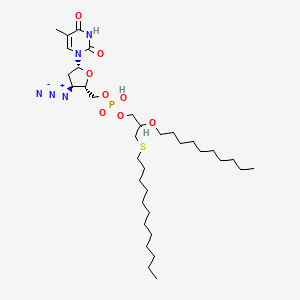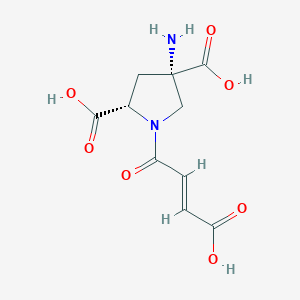
Kinesore
描述
Kinesore 是一种针对微管马达蛋白驱动蛋白-1 的小分子调节剂。 它以其通过激活驱动蛋白-1 重塑细胞内微管网络的能力而闻名,驱动蛋白-1 是一种在细胞内运输和微管动力学中起关键作用的马达蛋白 。 This compound 通过与驱动蛋白-1 的货物结合域相互作用来实现这一点,从而影响其在控制微管动力学中的功能 .
准备方法
Kinesore 的合成涉及多个步骤,从核心结构的制备开始,然后进行功能化以引入特定的取代基。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构通过一系列缩合和环化反应合成。
化学反应分析
Kinesore 会经历几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成各种氧化产物。
还原: 还原反应可用于修饰 this compound 上的官能团,从而产生不同的衍生物。
这些反应中常用的试剂和条件包括强氧化剂、还原剂和促进取代反应的催化剂。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
Kinesore 具有多种科学研究应用,包括:
作用机制
Kinesore 通过与驱动蛋白-1 的货物结合域结合来发挥作用。 这种相互作用激活驱动蛋白-1,导致细胞内微管网络的重塑 。 This compound 的分子靶点包括驱动蛋白轻链和驱动蛋白-1 的货物结合域 。 其作用机制中涉及的途径包括微管动力学和细胞内运输的调节 .
相似化合物的比较
Kinesore 在激活驱动蛋白-1 和重塑微管网络方面是独一无二的。类似的化合物包括:
Dynarrestin: 一种抑制驱动蛋白的抑制剂,驱动蛋白是另一种参与细胞内运输的马达蛋白.
Ciliobrevin D: 细胞质驱动蛋白的抑制剂,影响微管动力学.
Monastrol: 一种抑制有丝分裂驱动蛋白 Eg5 的小分子,影响细胞分裂.
属性
IUPAC Name |
3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCMEGLYHBMAR-AUEPDCJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


